N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
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Overview
Description
N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as BZP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP is a piperazine derivative that has been found to have stimulating effects on the central nervous system (CNS).
Mechanism of Action
BZP acts as a stimulant on the N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased arousal, alertness, and energy.
Biochemical and Physiological Effects
BZP has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and inhibits insulin secretion. BZP has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using BZP in lab experiments is that it is a synthetic compound, which allows for greater control over its properties. BZP can also be easily synthesized in large quantities, making it more cost-effective than other compounds. However, one limitation of using BZP in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy are not well understood.
Future Directions
There are several future directions for research on BZP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an antidepressant and anxiolytic. Further research is also needed to better understand the safety and efficacy of BZP in humans.
Synthesis Methods
BZP can be synthesized through a three-step process. The first step involves the reaction of benzyl chloride with 2-methoxyphenylpiperazine to form N-benzyl-2-(2-methoxyphenyl)piperazine. The second step involves the reaction of N-benzyl-2-(2-methoxyphenyl)piperazine with acetyl chloride to form N-benzyl-2-acetyl-2-(2-methoxyphenyl)piperazine. The final step involves the reaction of N-benzyl-2-acetyl-2-(2-methoxyphenyl)piperazine with ammonia to form N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide.
Scientific Research Applications
BZP has been found to have potential therapeutic applications in the treatment of various neurological disorders. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). BZP has also been found to have potential as an antidepressant and anxiolytic.
properties
IUPAC Name |
N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-13-11-22(12-14-23)16-20(24)21-15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRTDLLXFAYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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